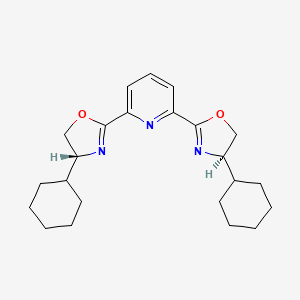

2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

CAS No.:

Cat. No.: VC13710660

Molecular Formula: C23H31N3O2

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H31N3O2 |

|---|---|

| Molecular Weight | 381.5 g/mol |

| IUPAC Name | (4R)-4-cyclohexyl-2-[6-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C23H31N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h7,12-13,16-17,20-21H,1-6,8-11,14-15H2/t20-,21-/m0/s1 |

| Standard InChI Key | JSHMEAUZFKZRAH-SFTDATJTSA-N |

| Isomeric SMILES | C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C4=N[C@@H](CO4)C5CCCCC5 |

| SMILES | C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5CCCCC5 |

| Canonical SMILES | C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5CCCCC5 |

Introduction

2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound that belongs to the class of oxazolines and pyridines. It features a pyridine ring substituted with two oxazoline groups, which are derived from cyclohexyl derivatives. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties .

Safety Information

-

Signal Word: Warning

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Synthesis and Chemical Reactions

The synthesis of 2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine typically involves reactions between pyridine and oxazoline derivatives under controlled conditions. Specific synthesis methods may vary, often requiring precise temperature control, solvents, and catalysts to achieve high yields and purity. Techniques such as chromatography are commonly used for purification.

Medicinal Chemistry

This compound and similar oxazoline-based ligands are explored for their potential in asymmetric catalysis and medicinal chemistry. Their structural features, including chirality and functional group orientation, contribute to their biological activity .

Materials Science

The unique properties of oxazoline derivatives make them candidates for various applications in materials science, though specific research on 2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine in this area is limited.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine | C23H31N3O2 | 381.51 | 2471850-55-0 |

| 2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine | C23H31N3O2 | 381.5 | 1562372-39-7 |

| 2,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine | C25H23N3O2 | 397.5 | 365215-38-9 |

These compounds share similar structures but differ in their chiral centers or substituents, which can significantly affect their chemical and biological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume